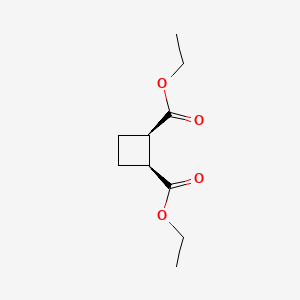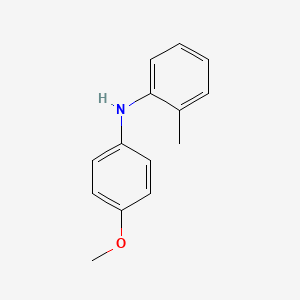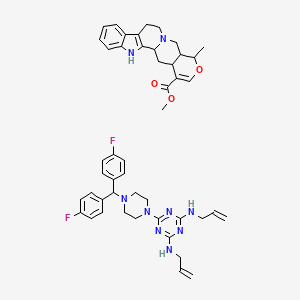![molecular formula C10H11BrN2O4 B12282683 Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C10H11BrN2O4 It is a derivative of glycine, where the amino group is substituted with a 5-bromo-2-nitrophenyl group and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 5-bromo-2-nitroaniline. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is typically purified using industrial-scale recrystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Ethyl 2-[(5-Bromo-2-aminophenyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(5-Bromo-2-nitrophenyl)amino]acetic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is primarily based on its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes or receptors. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological systems.
Comparación Con Compuestos Similares
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[(5-Bromo-2-aminophenyl)amino]acetate: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
Ethyl 2-[(5-Chloro-2-nitrophenyl)amino]acetate: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and the types of reactions it undergoes.
Ethyl 2-[(5-Nitro-2-phenyl)amino]acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11BrN2O4 |
|---|---|
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
ethyl 2-(5-bromo-2-nitroanilino)acetate |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3 |
Clave InChI |
BBPSMJULQULWNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)


![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)
![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)

